molecular formula C21H21I2N3O7 B14574301 N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine CAS No. 61445-45-2

N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine

Cat. No.: B14574301
CAS No.: 61445-45-2
M. Wt: 681.2 g/mol
InChI Key: USWNZYMACMXDFK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, a glycyl residue, and a 3,5-diiodo-L-tyrosylglycine moiety

Properties

CAS No.

61445-45-2

Molecular Formula

C21H21I2N3O7

Molecular Weight

681.2 g/mol

IUPAC Name

2-[[(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C21H21I2N3O7/c22-14-6-13(7-15(23)19(14)30)8-16(20(31)24-10-18(28)29)26-17(27)9-25-21(32)33-11-12-4-2-1-3-5-12/h1-7,16,30H,8-11H2,(H,24,31)(H,25,32)(H,26,27)(H,28,29)/t16-/m0/s1

InChI Key

USWNZYMACMXDFK-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The glycyl residue is introduced through peptide coupling reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The iodination of the tyrosyl residue is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs, which can be further utilized in various applications .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diiodo-L-tyrosylglycine moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzymatic activity. The benzyloxycarbonyl group provides stability and facilitates cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Similar in structure but contains a cysteine residue instead of tyrosine.

    N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a proline residue, differing in amino acid composition.

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with leucine residues and an aldehyde group.

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine is unique due to the presence of diiodo groups on the tyrosine residue, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.